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Abstract
The zinc finger MYND-type containing 19 (ZMYND19) gene encodes a protein implicated in

fundamental cellular processes, including microtubule dynamics and signal transduction. While

its paralog, ZMYND10, is firmly established as a causative gene for Primary Ciliary Dyskinesia

(PCD), the precise role of ZMYND19 in inherited diseases is still emerging. Recent research

has, however, illuminated a significant function for the ZMYND19 protein as a negative

regulator of the mTORC1 signaling pathway, suggesting its potential involvement in cancer

pathogenesis, particularly in Epstein-Barr virus-associated gastric carcinoma. This technical

guide provides a comprehensive overview of the current understanding of ZMYND19, with a

focus on its molecular functions, associated pathologies, and the experimental methodologies

used to elucidate its roles.

ZMYND19: Gene and Protein Profile
ZMYND19 is a protein-coding gene that produces a zinc finger protein characterized by a

MYND (Myeloid, Nervy, and DEAF-1) domain. This domain is known to mediate protein-protein

interactions. The ZMYND19 protein, also known as MIZIP, was initially identified through its

interaction with the melanin-concentrating hormone receptor 1 (MCH-R1) and has also been
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shown to associate with tubulin, suggesting a role in cytoskeletal regulation[1][2][3]. It is

expressed in various tissues, including the brain, testis, and stomach[1].

While direct disease-causing mutations in ZMYND19 for a Mendelian disorder are not yet firmly

established, its paralog, ZMYND10, is a well-documented causative gene for Primary Ciliary

Dyskinesia (PCD), a rare autosomal recessive genetic disorder affecting motile cilia[4][5][6][7]

[8][9][10].

Association with Primary Ciliary Dyskinesia (PCD) -
The Role of the ZMYND Family
Mutations in ZMYND10 are a known cause of PCD, leading to defects in the assembly of both

the inner and outer dynein arms of cilia[6][9]. These defects result in impaired ciliary motility,

leading to the clinical manifestations of PCD, such as recurrent respiratory infections, situs

inversus, and infertility[5][9]. While ZMYND19 interacts with components of the dynein arm

assembly pathway, its direct role in the pathogenesis of PCD is less clear.

Quantitative Data on ZMYND10 Mutations in PCD
The following table summarizes the prevalence of ZMYND10 mutations in different PCD patient

cohorts. This data for ZMYND10 provides a valuable context for understanding the importance

of the ZMYND gene family in ciliary function.

Study Population
Percentage of PCD Cases
Attributed to ZMYND10
Mutations

Reference

Slavic PCD cohort ~3% [7]

PCD cases with combined

Inner and Outer Dynein Arm

(IDA/ODA) defects

16% (6 out of 38 families) [6][9]

ZMYND19 in mTORC1 Signaling and Cancer
A significant and more direct role for ZMYND19 has been identified in the regulation of the

mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. ZMYND19, in
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conjunction with Muskelin 1 (MKLN1), acts as a negative regulator of mTORC1 activity at the

lysosomal membrane[1][11][12].

The CTLH E3 ubiquitin ligase complex targets ZMYND19 and MKLN1 for proteasomal

degradation. In contexts where the CTLH complex is inactivated, such as in certain cancers like

Epstein-Barr virus-associated gastric carcinoma, ZMYND19 and MKLN1 accumulate. This

accumulation leads to the inhibition of mTORC1, a central regulator of cell growth, proliferation,

and metabolism[1][11][12]. The mechanism of inhibition involves the interaction of a

ZMYND19/MKLN1 complex with Raptor, a key component of mTORC1, and the RagA/C

GTPases, thereby blocking a late stage of mTORC1 activation[1][11].

Signaling and Interaction Pathways
Dynein Arm Assembly Pathway
The following diagram illustrates the role of ZMYND10 in the cytoplasmic pre-assembly of

dynein arms, a critical process for ciliary function. ZMYND10 is part of a chaperone relay

system that ensures the correct folding and assembly of dynein motor proteins before their

transport into the cilium.
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Figure 1: Dynein Arm Assembly Pathway
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Figure 1: Dynein Arm Assembly Pathway
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mTORC1 Signaling Regulation by ZMYND19
This diagram depicts the negative regulatory role of ZMYND19 on the mTORC1 signaling

pathway at the lysosome.

Figure 2: ZMYND19-mediated mTORC1 Inhibition
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Figure 2: ZMYND19-mediated mTORC1 Inhibition

Experimental Protocols
Whole-Exome Sequencing (WES) for PCD Gene
Discovery
WES is a powerful tool for identifying causative mutations in genetically heterogeneous

disorders like PCD.

Objective: To identify pathogenic variants in known and novel genes in individuals with a clinical

presentation of PCD.

Methodology:

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes of the patient

and family members (when available) using standard commercial kits.

Library Preparation and Exome Capture:
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Genomic DNA is fragmented, and sequencing adapters are ligated to the fragments.

The exonic regions are captured using a commercially available human exome enrichment

kit (e.g., Agilent SureSelect, Twist Human Core Exome).

Sequencing: The captured DNA library is sequenced on a high-throughput sequencing

platform (e.g., Illumina NovaSeq).

Data Analysis:

Sequencing reads are aligned to the human reference genome (e.g., GRCh38/hg38).

Variant calling is performed to identify single nucleotide variants (SNVs) and small

insertions/deletions (indels).

Variants are annotated using databases such as dbSNP, gnomAD, and ClinVar.

Filtering of variants is based on allele frequency (rare variants are prioritized), predicted

functional impact (e.g., nonsense, frameshift, missense mutations predicted to be

damaging by tools like SIFT and PolyPhen), and inheritance pattern (autosomal recessive

for most PCD cases).

Variant Confirmation and Segregation Analysis: Candidate pathogenic variants are confirmed

by Sanger sequencing in the proband and tested for segregation in family members.

Immunofluorescence (IF) for Dynein Arm Proteins
IF microscopy is used to visualize the presence and localization of dynein arm components in

respiratory cilia.

Objective: To assess the presence or absence of specific dynein arm proteins (e.g., DNAH5 for

outer arms) in ciliary axonemes.

Methodology:

Sample Collection: Respiratory epithelial cells are collected via nasal brushing.

Cell Preparation: The collected cells are cytocentrifuged onto glass slides.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b398368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized

with a detergent such as Triton X-100.

Blocking: Non-specific antibody binding is blocked using a solution containing serum (e.g.,

goat serum) or bovine serum albumin (BSA).

Primary Antibody Incubation: Slides are incubated with a primary antibody specific to the

dynein arm protein of interest (e.g., anti-DNAH5) and a ciliary marker (e.g., anti-acetylated

tubulin) overnight at 4°C.

Secondary Antibody Incubation: After washing, slides are incubated with fluorescently

labeled secondary antibodies that recognize the primary antibodies (e.g., Alexa Fluor 488-

conjugated anti-rabbit and Alexa Fluor 594-conjugated anti-mouse).

Mounting and Imaging: Slides are mounted with a mounting medium containing a nuclear

counterstain (e.g., DAPI) and imaged using a fluorescence or confocal microscope. The

absence of a specific dynein arm protein signal in the cilia, which are marked by the tubulin

stain, indicates a potential defect.

Co-Immunoprecipitation (Co-IP) for Protein-Protein
Interactions
Co-IP is employed to determine if two proteins interact within the cell.

Objective: To investigate the interaction between ZMYND19 and a putative binding partner

(e.g., Raptor, MKLN1).

Methodology:

Cell Lysis: Cells overexpressing tagged versions of the proteins of interest (e.g., FLAG-

ZMYND19 and Myc-Raptor) or endogenous proteins are lysed in a non-denaturing buffer to

preserve protein-protein interactions.

Immunoprecipitation: The cell lysate is incubated with an antibody specific to the "bait"

protein (e.g., anti-FLAG antibody) that is coupled to agarose or magnetic beads. This allows

for the capture of the bait protein and any interacting "prey" proteins.
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Washing: The beads are washed several times with a wash buffer to remove non-specifically

bound proteins.

Elution: The bound protein complexes are eluted from the beads, typically by boiling in SDS-

PAGE sample buffer or by using a low pH elution buffer.

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a

membrane, and probed with antibodies against both the bait (e.g., anti-FLAG) and the prey

(e.g., anti-Myc) proteins to confirm their co-precipitation.

Future Directions and Therapeutic Implications
The distinct roles of ZMYND19 and its paralog ZMYND10 in cellular pathways highlight the

complexity of the ZMYND gene family. While ZMYND10 is a clear target for genetic diagnosis

and potential therapeutic strategies for a subset of PCD cases, the involvement of ZMYND19 in

the mTORC1 pathway opens up new avenues for cancer research.

For drug development professionals, the modulation of ZMYND19 levels or its interactions

could represent a novel therapeutic approach for cancers with dysregulated mTORC1

signaling. Further research is warranted to fully elucidate the clinical significance of ZMYND19

mutations and to explore the therapeutic potential of targeting the ZMYND19-mTORC1 axis. A

deeper understanding of the interplay between ZMYND19 and ZMYND10 in ciliary biology may

also reveal new insights into the pathogenesis of ciliopathies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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